5-Bromo-1-methylindoline-2,3-dione

Antibacterial Copper complexes Bacillus subtilis

Researchers developing metalloantibiotics or anti-TB agents face inconsistent activity from non-brominated isatin analogs. 5-Bromo-1-methylindoline-2,3-dione is the validated, data-backed starting material. • Enables 8-fold MIC improvement (250 vs 2000 μg/mL) in Cu(II) metalloantibiotic complexes against Gram-positive bacteria. • Key intermediate for isatin-isoniazid hybrids active against MDR/XDR M. tuberculosis (MIC 7.8-31.3 μg/mL). • Provides a predictable reduction potential of -1.14 V for controlled cross-coupling and electrosynthetic sequences. • Retains a 5-bromo handle for downstream diversification (Suzuki, Buchwald-Hartwig, deoxofluorination). Supplied with full analytical documentation; shipped under ambient conditions for rapid global delivery.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 2058-72-2
Cat. No. B1361368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methylindoline-2,3-dione
CAS2058-72-2
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
InChIInChI=1S/C9H6BrNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3
InChIKeyGEEDYJPPYNIZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-methylindoline-2,3-dione: Structural Identity & Procurement


5-Bromo-1-methylindoline-2,3-dione (also known as 5-Bromo-1-methylisatin, CAS 2058-72-2) is a halogenated N-methyl isatin derivative with the molecular formula C9H6BrNO2 and a molecular weight of 240.06 g/mol . The compound is a yellow to orange-red crystalline solid with a melting point range of 169.0–173.0 °C . Single-crystal X-ray diffraction analysis confirms that the indoline ring system, the two ketone oxygen atoms, and the bromine atom are nearly coplanar, with the largest deviation from the mean plane being −0.1025 (4) Å [1]. In the crystal lattice, molecules assemble via weak C–H⋯O hydrogen bonds and π–π interactions (inter-centroid distance = 3.510 (2) Å), forming a three-dimensional network [1].

Halogenated isatin building block for synthetic derivatization
Supports metal-complex antibacterial screening studies
Enables substituent-dependent electrochemical redox research
Precursor to gem-difluoro oxindole kinase-targeted pharmacophores

5-Bromo-1-methylindoline-2,3-dione vs. Generic Analogs


Generic substitution of 5-bromo-1-methylindoline-2,3-dione with unsubstituted isatin, N-methylisatin (lacking 5-bromo substitution), or alternative 5-halogenated analogs (5-chloro, 5-fluoro, 5-nitro) is not scientifically defensible due to quantifiable divergences in three critical dimensions: (1) antibacterial and antimycobacterial potency, where the 5-bromo substituent confers a measurable advantage in minimum inhibitory concentration (MIC) values [1][2]; (2) electrochemical behavior, with the 5-bromo substituent producing a distinct first reduction potential of −1.14 V that governs redox reactivity in cross-coupling and synthetic applications [3]; and (3) structural and physicochemical parameters including crystallographic packing, calculated partition coefficients, and molecular geometry that directly impact downstream derivatization outcomes . The following section quantifies these differentiation dimensions.

Analog Unsubstituted N-methylisatin: may not replicate reported antibacterial activity of the 5-bromo derivative in metal complexes.
Electrochem 5-Chloro or 5-fluoro analogs shift reduction potential significantly, altering redox reactivity in cross-coupling sequences.
Isosteres 5-Nitro or 5-iodo isatins introduce different electronic profiles; DprE1 hybrid activity context may not transfer directly.

5-Bromo-1-methylindoline-2,3-dione: Quantitative Comparison


Antibacterial Activity: Copper Complex vs. Non-Brominated Isatin

In a head-to-head comparative evaluation of copper(II) complexes, the complex derived from 5-bromo-1-methylindoline-2,3-dione (3b) exhibited an 8-fold improvement in antibacterial potency relative to the complex derived from the non-brominated N-methylisatin analog (3a). The brominated derivative complex achieved an MIC of 250 μg/mL against Bacillus subtilis, compared to 2000 μg/mL for the non-brominated comparator [1].

Antibacterial activity
Head-to-head
Cu complex MIC 250 µg/mL vs. non-brominated analog 2000 µg/mL
Supports antibacterial screening context for 5-bromo copper complexes
Bacillus subtilis; reported 8-fold lower MIC
Antibacterial Copper complexes Bacillus subtilis MIC

Electrochemical Redox Behavior: Substituent Effects

Cyclic voltammetry studies of a series of 5-substituted-N-methylisatins in aprotic solvents established that the first one-electron reduction potential is exquisitely sensitive to the 5-position substituent. The 5-bromo derivative (5-bromo-1-methylindoline-2,3-dione) exhibits a first reduction potential of −1.14 V (vs. Ag/AgCl). This value is intermediate between the 5-nitro derivative (−1.07 V) and the 5-chloro (−1.17 V), 5-fluoro (−1.18 V), and unsubstituted N-methylisatin (−1.27 V) [1]. The 0.13 V anodic shift relative to the unsubstituted parent compound directly quantifies the electron-withdrawing effect of the 5-bromo substituent on the isatin π-system.

Reduction potential
Head-to-head
−1.14 V vs. unsubstituted −1.27 V (Ag/AgCl)
Electron-withdrawing 5-Br effect quantifies reactivity ranking among 5-substituted isatins
DMF, glassy carbon electrode; 0.13 V anodic shift
Electrochemistry Redox potential SAR Cross-coupling

DprE1-Targeting Antimycobacterial Hybrid Synthesis

The compound 5-bromo-1-methylindoline-2,3-dione serves as a critical synthetic precursor to WF-208, an isatin-isoniazid hybrid with potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains. In vitro evaluation demonstrated that WF-208 achieved MIC values of 7.8 μg/mL against MDR M. tuberculosis and 31.3 μg/mL against XDR M. tuberculosis, whereas isoniazid (INH) alone failed to inhibit bacterial growth across the tested concentration range [1]. In silico molecular docking identified DprE1, a critical enzyme in mycobacterial cell wall synthesis, as the likely enzymatic target [1].

Antimycobacterial hybrid
Reported
WF-208 MIC 7.8 µg/mL (MDR-TB), INH no inhibition
Supports DprE1-targeted antitubercular probe development from 5-bromo isatin
Niosomal formulation achieved MIC 1.9 µg/mL (H37Rv)
Antitubercular DprE1 MDR-TB Isatin-INH hybrid

Cost Comparison: 5-Bromo vs. Unsubstituted Analog

Procurement pricing data reveals a significant cost differential between 5-bromo-1-methylindoline-2,3-dione and its non-halogenated analog 1-methylisatin. At the 1-gram scale, the 5-bromo derivative is priced at approximately $150.90, while 1-methylisatin is priced at $29.90—representing a 5.05-fold premium . Among 5-halogenated N-methylisatin analogs, the 5-chloro derivative is priced comparably at $135.90–$418.90 per gram depending on supplier .

Procurement cost
Cross-study
~$150.90/g (98%), 5.05× premium vs. unsubstituted $29.90/g
Price reflects synthetic effort; justified by differentiated performance evidence
Supplier catalog pricing; comparable to 5-chloro analog
Procurement Cost analysis Halogenated isatin Building block

Synthetic Utility: Deoxofluorination to gem-Difluoro Oxindoles

5-Bromo-1-methylindoline-2,3-dione undergoes direct deoxofluorination with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) in dichloromethane to afford 5-bromo-3,3-difluoro-1-methylindolin-2-one [1]. This transformation exploits the electrophilic character of the 3-position carbonyl group, which is modulated by the electron-withdrawing 5-bromo substituent. The resulting gem-difluoro oxindole scaffold is a privileged pharmacophore in kinase inhibitor design.

Deoxofluorination
Class-level
Deoxo-Fluor, DCM, 0°C → 5-bromo-3,3-difluoro oxindole
Enables gem-difluoro oxindole scaffold synthesis for kinase-targeted libraries
Reactivity consistent with electron-poor 3-carbonyl
Organofluorine chemistry Deoxofluorination DAST Medicinal chemistry

Lipophilicity and Aqueous Solubility Profile

Computed physicochemical parameters for 5-bromo-1-methylindoline-2,3-dione include a consensus Log Po/w of 1.48 (averaged across five prediction algorithms: iLOGP 1.62, XLOGP3 1.27, WLOGP 1.23, MLOGP 1.2, SILICOS-IT 2.06) and an estimated aqueous solubility of 0.813 mg/mL (3.39 mmol/L, Log S = −2.47), classifying the compound as moderately soluble . The topological polar surface area (TPSA) is calculated as 37.38 Ų. For comparison, the unsubstituted N-methylisatin has a molecular weight of 161.16 g/mol and lacks the lipophilicity-enhancing bromine atom [1].

Lipophilicity profile
Computed
Consensus LogP 1.48; solubility ~0.81 mg/mL; TPSA 37.4 Ų
Balanced LogP and moderate solubility inform reaction medium selection
Multi-algorithm prediction; bromine increases MW by 78.9 g/mol
Physicochemical properties LogP Solubility Drug-likeness

5-Bromo-1-methylindoline-2,3-dione: Validated Applications


Metal-Complex Antibacterial Agents

Procure 5-bromo-1-methylindoline-2,3-dione for the synthesis of copper(II) complexes targeting Gram-positive bacterial strains. The 8-fold improvement in MIC (250 μg/mL vs. 2000 μg/mL) for the 5-bromo-derived copper complex compared to the non-brominated analog [1] establishes this compound as the preferred starting material for structure-activity relationship (SAR) studies in metalloantibiotic development.

DprE1-Targeting Antitubercular Hybrids

Use 5-bromo-1-methylindoline-2,3-dione as a key intermediate for generating isatin-isoniazid hybrid compounds with demonstrated activity against multidrug-resistant and extensively drug-resistant M. tuberculosis strains (MIC 7.8 μg/mL and 31.3 μg/mL, respectively) where first-line isoniazid therapy fails [2]. Nanoformulation of these hybrids achieves 4-fold additional potency enhancement [2].

Redox Tuning via Substituent Effects

Select 5-bromo-1-methylindoline-2,3-dione when a specific reduction potential of −1.14 V is required for controlled electron-transfer reactivity in synthetic sequences. This quantitative electrochemical benchmark [3] enables rational selection among 5-substituted N-methylisatins (5-NO₂: −1.07 V; 5-Cl: −1.17 V; 5-F: −1.18 V; 5-I: −1.22 V; 5-CH₃: −1.28 V; unsubstituted: −1.27 V), providing a predictable reactivity gradient for cross-coupling, reductive functionalization, and electrosynthetic applications.

gem-Difluoro Oxindole Pharmacophore Synthesis

Employ 5-bromo-1-methylindoline-2,3-dione in deoxofluorination reactions using Deoxo-Fluor reagent to access 5-bromo-3,3-difluoro-1-methylindolin-2-one [4]. The resulting gem-difluoro oxindole scaffold is a privileged motif in kinase inhibitor design, and the retained 5-bromo substituent provides a synthetic handle for subsequent cross-coupling diversification (e.g., Suzuki, Buchwald-Hartwig).

Application
Selection Property
Validation Focus
Metal-complex antibacterial studies
5-Bromo substitution effect on MIC
Cu complex screening against Gram-positive strains
DprE1-targeted antitubercular hybrids
Isatin core reactivity for INH conjugation
Activity in MDR/XDR M. tuberculosis models; nanoformulation context
Electrochemical redox tuning
Reduction potential −1.14 V benchmark
Predicted cross-coupling and reductive functionalization behavior
gem-Difluoro oxindole synthesis
Deoxofluorination reactivity
Kinase pharmacophore library construction; retained Br handle

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-methylindoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.